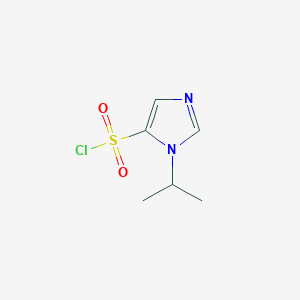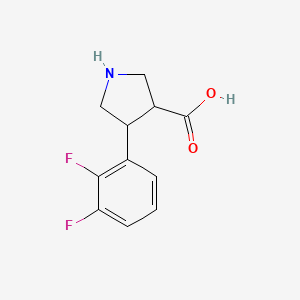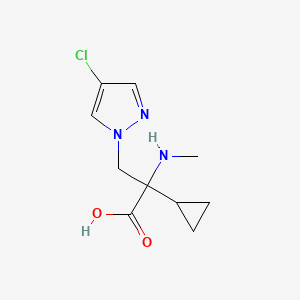
2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid is a synthetic organic compound that features both an ethylamino group and a 2-methyl-1H-imidazol-1-yl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated using an appropriate alkyl halide to introduce the 2-methyl group.
Amination: The ethylamino group is introduced through a nucleophilic substitution reaction using ethylamine.
Carboxylation: Finally, the propanoic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The ethylamino group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-(Methylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid: Similar structure but with a methylamino group instead of an ethylamino group.
2-(Ethylamino)-3-(1h-imidazol-1-yl)propanoic acid: Lacks the 2-methyl group on the imidazole ring.
3-(2-methyl-1h-imidazol-1-yl)propanoic acid: Lacks the ethylamino group.
Uniqueness
2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid is unique due to the presence of both the ethylamino group and the 2-methyl-1H-imidazol-1-yl group. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
2-(ethylamino)-3-(2-methylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-3-10-8(9(13)14)6-12-5-4-11-7(12)2/h4-5,8,10H,3,6H2,1-2H3,(H,13,14) |
InChI 键 |
QVVXNRGCXFVPQY-UHFFFAOYSA-N |
规范 SMILES |
CCNC(CN1C=CN=C1C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13625591.png)





![4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride](/img/structure/B13625623.png)






